molecular formula C22H17N3O B1666522 RAD51 inhibitor B02 CAS No. 1290541-46-6

RAD51 inhibitor B02

Cat. No.: B1666522
CAS No.: 1290541-46-6
M. Wt: 339.4 g/mol
InChI Key: GEKDQXSPTHHANP-OUKQBFOZSA-N
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Description

B02 is a compound identified as a high-specificity inhibitor of the RAD51 recombinase, a key protein involved in homologous recombination, which is a critical DNA repair pathway. B02 specifically inhibits human RAD51, preventing it from binding to both single-stranded and double-stranded DNA, thereby sensitizing cells to DNA-damaging agents such as cisplatin and mitomycin C .

Mechanism of Action

Target of Action

The primary target of the RAD51 inhibitor B02 is the RAD51 recombinase , a key protein in the homologous recombination (HR) pathway . RAD51 plays a central role in DNA damage repair, particularly in the repair of DNA double-strand breaks (DSBs), which are the most toxic DNA lesions .

Mode of Action

B02 directly interacts with RAD51 and inhibits its function . It specifically inhibits human RAD51 with an IC50 value of 27.4 µM . B02 disrupts RAD51’s binding to DNA and the subsequent formation of nucleoprotein filaments . This halts the HR repair events in cells .

Biochemical Pathways

The inhibition of RAD51 by B02 affects the HR pathway, which is essential for the repair of DSBs . After DSB formation, the DNA ends are resected and coated by the single-stranded DNA (ssDNA)-binding heterotrimer replication protein A (RPA). Subsequently, RPA is displaced by RAD51, which forms a nucleoprotein filament of RAD51 protomers around the ssDNA end . B02 disrupts this process, thereby inhibiting the HR pathway .

Result of Action

The inhibition of RAD51 by B02 leads to the halting of HR repair events in cells . This can result in increased sensitivity of cells to DNA-damaging agents . For example, B02 has been shown to favor apoptosis in multiple myeloma cells and is crucial for sensitizing them to doxorubicin .

Action Environment

The action of B02 can be influenced by various environmental factors. For instance, the presence of DNA-damaging agents can enhance the efficacy of B02, as it increases the reliance of cells on the HR pathway for DNA repair . .

Biochemical Analysis

Biochemical Properties

RAD51 inhibitor B02 interacts with the RAD51 protein, a key homologous recombination protein that promotes the search for homology and DNA strand exchange between homologous DNA molecules . The inhibitor B02 efficiently and specifically inhibits the DNA strand exchange activity of RAD51 .

Cellular Effects

This compound has been shown to potentiate the anti-cancer effect of chemotherapeutic agents including doxorubicin, etoposide, topotecan, and cisplatin . It has a significant effect on cancer cells, enhancing the therapeutic effect of cisplatin on tumor cells in vivo .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the DNA strand exchange activity of RAD51 . This inhibition disrupts the function of RAD51 in the repair of DNA double-strand breaks, thereby potentiating the effects of chemotherapeutic agents .

Temporal Effects in Laboratory Settings

It has been shown to significantly enhance the therapeutic effect of cisplatin on tumor cells in vivo .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to significantly enhance the therapeutic effect of cisplatin on tumor cells in mouse xenografts .

Metabolic Pathways

Given its role in inhibiting the function of RAD51, it is likely to impact the homologous recombination pathway .

Subcellular Localization

Given its role in inhibiting the function of RAD51, it is likely to be localized to the nucleus where RAD51 normally functions .

Properties

IUPAC Name

3-benzyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22-19-10-4-5-11-20(19)24-21(13-12-17-9-6-14-23-15-17)25(22)16-18-7-2-1-3-8-18/h1-15H,16H2/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKDQXSPTHHANP-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290541-46-6
Record name ((E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4-(3H)-one)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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